1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Description
Chemical Structure and Properties: This compound (CAS: 302553-56-6) consists of a morpholine group attached to a propan-2-ol backbone, which is further substituted with a bicyclo[2.2.1]heptane (norbornane) derivative. The bicyclic system is in the (1S,4R)-configuration, and the molecule exists as a hydrochloride salt, enhancing its water solubility and stability .
Properties
IUPAC Name |
1-morpholin-4-yl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3.ClH/c1-16(2)13-4-5-17(16,3)15(10-13)21-12-14(19)11-18-6-8-20-9-7-18;/h13-15,19H,4-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHZOZYSBNQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCOCC3)O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride (CAS Number: 300577-01-9) is a synthetic compound derived from bicyclic monoterpenoids. This compound exhibits significant biological activity that has garnered attention in pharmacological research, particularly in the context of metabolic and neuroprotective effects.
The molecular formula of this compound is , with a molecular weight of 333.9 g/mol. It features a morpholino group and a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.9 g/mol |
| CAS Number | 300577-01-9 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic processes. It has been shown to act as an agonist for free fatty acid receptors (FFAR), which play a crucial role in energy metabolism and glucose homeostasis.
In Vitro Studies
Recent studies have demonstrated that this compound activates FFAR1, leading to enhanced insulin sensitivity and potential hypoglycemic effects. For instance, in a controlled experiment using a Cayman FFAR1 Assay Kit, the compound exhibited significant activation at a concentration of 10 μM, comparable to known agonists like GW9508 .
Case Studies and Research Findings
Several research articles have explored the effects of this compound on metabolic disorders:
- Hypoglycemic Effects : In an oral glucose tolerance test (OGTT) conducted on murine models, the administration of the compound resulted in a notable reduction in blood glucose levels, suggesting its potential utility in managing diabetes mellitus type 2 (DM2) .
- Liver Protection : The compound has also shown hepatoprotective properties in animal studies, where it reduced fatty degeneration of the liver, indicating its role in lipid metabolism and liver health .
- Neuroprotective Effects : Preliminary findings suggest that the bicyclic structure may confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds within the same class:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H32ClNO3
- Molecular Weight : 333.9 g/mol
- CAS Number : 300577-01-9
The bicyclic structure derived from trimethylbicyclo[2.2.1]heptane contributes to its chiral nature, which is crucial for its biological activity and interactions.
Medicinal Chemistry
Antimicrobial Activity : The compound's structural features suggest potential applications in developing antimicrobial agents. Similar compounds have shown efficacy against various pathogens, indicating that derivatives of this compound could be explored for similar activities .
Chiral Ligands in Asymmetric Synthesis : The presence of a morpholino group allows the compound to act as a chiral ligand in asymmetric synthesis processes. This application is vital in producing enantiomerically pure compounds, which are essential in pharmaceuticals .
Neuropharmacology
Research indicates that compounds with similar structures can interact with serotonin transporters. This interaction is crucial for developing drugs targeting mood disorders and other neurological conditions . The ability to label such compounds with isotopes enhances their utility in imaging techniques like positron emission tomography (PET), facilitating the study of neurotransmitter systems in vivo .
Material Science
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific functional groups for enhanced performance or stability. The morpholino group can provide reactive sites for further modifications or cross-linking processes .
Case Study 1: Antimicrobial Derivatives
A study on piperidine derivatives demonstrated that modifications to the core structure can yield compounds with significant antimicrobial properties against bacterial and fungal pathogens . Exploring similar modifications on 1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride could reveal new antimicrobial agents.
Case Study 2: Neurotransmitter Imaging
Research into halogenated naphthyl methoxy piperidines has shown promising results in mapping serotonin transporter sites using advanced imaging techniques like PET . This suggests that derivatives of the target compound could be synthesized and evaluated for similar imaging capabilities.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of antimicrobial agents and chiral ligands | New treatments for infections and drug synthesis |
| Neuropharmacology | Interaction with serotonin transporters for mood disorder treatments | Enhanced understanding of neurological conditions |
| Material Science | Development of functional polymers and coatings | Improved material properties and applications |
Comparison with Similar Compounds
Physicochemical Profile :
- Molecular Formula: C₁₆H₃₂ClNO₂
- Molecular Weight : 314.89 g/mol
- Appearance : White to off-white crystalline powder .
- Solubility : Highly soluble in water due to the hydrochloride counterion .
The hydrochloride salt form is advantageous for formulation in drug development .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related molecules (Table 1):
Functional Group Impact on Properties
- Morpholine vs. Thiourea : The morpholine group in the target compound enhances water solubility compared to the thiourea derivative, which is lipophilic and less soluble .
- Bicyclo[2.2.1]heptane Configuration : The (1S,4R)-stereochemistry in the target compound may confer distinct steric and electronic effects compared to the unsaturated bicycloheptane (e.g., in the thiourea derivative) .
- Hydrochloride Salt : Both the target compound and the isopropylamine analogue exhibit improved solubility due to the ionic nature of the hydrochloride salt .
Enzyme Inhibition Potential
- The thiourea derivative (CAS: N/A) demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), a target in cardiovascular and inflammatory diseases .
- The target compound’s morpholine group may interact with enzymes similarly to dimethylmorpholine derivatives, though specific data are lacking .
Pharmacokinetic Considerations
- Hydrochloride Salts : Both the target compound and the isopropylamine analogue are stable under physiological conditions, making them suitable for oral administration .
- Bicyclic Systems : The rigid bicyclo[2.2.1]heptane framework in all compared compounds likely improves metabolic stability compared to linear alkanes .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can stereochemical purity be ensured?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions between the bicyclic alcohol and morpholino-propanol precursors. For stereochemical control, chiral catalysts or enantioselective conditions (e.g., asymmetric epoxidation) should be employed. Post-synthesis purification via chiral HPLC or crystallization with chiral resolving agents is critical to isolate the desired (1S,4R)-stereoisomer. Nuclear Magnetic Resonance (NMR) and X-ray crystallography can confirm stereochemical integrity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR resolves structural features, including morpholine ring protons (δ 3.5–4.0 ppm) and bicyclo[2.2.1]heptane methyl groups (δ 0.8–1.5 ppm).
- IR Spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and amine (morpholino) stretches.
- Chromatography:
Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity (>98%). Mass spectrometry (ESI-MS) confirms molecular weight .
Advanced: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation via HPLC. - Kinetic Modeling:
Use Arrhenius equations to predict shelf-life. Identify degradation products (e.g., morpholine ring opening or bicyclo system oxidation) via LC-MS .
Advanced: What strategies are recommended for studying its interaction with biological receptors or enzymes?
Methodological Answer:
- In Silico Docking:
Use molecular modeling software (e.g., AutoDock) to predict binding affinity to β-adrenergic receptors, given structural analogs’ activity in cardiovascular research . - In Vitro Assays:
Radioligand binding assays (e.g., 3H-labeled competitors) on isolated receptors. Measure cAMP production in HEK293 cells transfected with target GPCRs .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and OV/AG/P99 respirators if aerosolization is possible.
- Ventilation: Use fume hoods for weighing and synthesis. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced: How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence pharmacological activity?
Methodological Answer:
The (1S,4R)-configuration creates a rigid, lipophilic structure that enhances membrane permeability. Compare enantiomers via:
- Pharmacokinetic Profiling: Measure logP (octanol/water partition) and plasma protein binding.
- In Vivo Efficacy: Administer enantiomers in animal models and assess bioavailability (AUC, Cmax) using LC-MS/MS .
Advanced: What analytical parameters should be optimized for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC Method Development: Optimize column temperature (30–50°C), flow rate (1.0–1.5 mL/min), and gradient elution (0.1% TFA in mobile phase) to resolve impurities.
- Validation: Establish LOD (0.01%) and LOQ (0.03%) via spike/recovery experiments. Use charged aerosol detection (CAD) for non-UV-active impurities .
Advanced: How can researchers identify and mitigate hydrolysis pathways in aqueous formulations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
